molecular formula C18H17N3O2S2 B492765 N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-21-8

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B492765
CAS No.: 671200-21-8
M. Wt: 371.5g/mol
InChI Key: MXFRHGYCAPCVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural characterization of thieno[2,3-d]pyrimidine derivatives

The thieno[2,3-d]pyrimidine ring system represents one of three possible isomeric forms resulting from the fusion of thiophene and pyrimidine rings, distinguished by its specific connectivity pattern that places the sulfur atom adjacent to the nitrogen-containing portion of the fused heterocycle. This particular isomeric arrangement creates a unique electronic environment that significantly influences the compound's chemical reactivity, biological activity, and pharmacokinetic properties. The thieno[2,3-d]pyrimidine scaffold functions as a purine bioisostere, mimicking the structural and electronic characteristics of adenine and guanine while offering enhanced chemical stability and modified binding properties. The presence of both nitrogen and sulfur heteroatoms within the fused ring system creates multiple sites for hydrogen bonding, metal coordination, and π-π stacking interactions with biological targets.

Structural analysis of thieno[2,3-d]pyrimidine derivatives reveals that the 5,6-dimethyl substitution pattern significantly affects the compound's three-dimensional conformation and electronic properties. The methyl groups at positions 5 and 6 introduce steric bulk that can influence the compound's ability to access binding sites on target proteins while simultaneously increasing lipophilicity and membrane permeability. Crystallographic studies of related thieno[2,3-d]pyrimidine compounds have demonstrated that these methyl substituents adopt specific orientations that minimize steric clashes while maximizing favorable van der Waals interactions with surrounding molecular environments. The electron-donating nature of the methyl groups also modulates the electronic density distribution within the heterocyclic system, potentially affecting the compound's nucleophilicity and electrophilicity at various positions.

The planar nature of the thieno[2,3-d]pyrimidine ring system enables extensive π-electron delocalization, contributing to the stability of the heterocyclic framework and providing opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites. Nuclear magnetic resonance spectroscopic analysis of thieno[2,3-d]pyrimidine derivatives consistently reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the fused heterocyclic system. The thiophene portion of the molecule typically exhibits downfield chemical shifts due to the deshielding effects of the sulfur atom, while the pyrimidine nitrogen atoms influence the chemical shifts of adjacent carbon and hydrogen atoms through their electronegativity and lone pair electrons.

Structural Parameter Thieno[2,3-d]pyrimidine Reference Purine Difference
Ring Planarity Highly planar Highly planar Minimal
π-electron System Extended conjugation Extended conjugation Enhanced stability
Heteroatom Distribution N, N, S N, N, N, N Sulfur substitution
Hydrogen Bonding Sites 2-3 sites 3-4 sites Reduced by 1 site
Lipophilicity (LogP) Enhanced Moderate Increased by 0.5-1.0

The molecular orbital characteristics of thieno[2,3-d]pyrimidine derivatives indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the sulfur atom and the specific substitution pattern. Computational studies have revealed that the 5,6-dimethyl substituents raise the energy of the highest occupied molecular orbital, making the compound more nucleophilic and potentially more reactive toward electrophilic biological targets. The sulfur atom's lone pairs contribute to the molecular orbital manifold, creating additional opportunities for non-covalent interactions with biological macromolecules through sulfur-π interactions and weak hydrogen bonding.

Role of acetylphenyl substituents in bioactive compound design

The incorporation of acetylphenyl substituents in bioactive compound design represents a strategic approach to enhance molecular recognition, improve pharmacokinetic properties, and introduce specific biological activities that complement the core heterocyclic framework. The acetyl group functions as a versatile pharmacophore that can participate in hydrogen bonding interactions, serve as an electron-withdrawing substituent to modulate electronic properties, and provide sites for metabolic transformation that can influence drug clearance and bioactivation pathways. In the context of this compound, the meta-positioned acetyl substituent creates a specific three-dimensional arrangement that optimizes interactions with target binding sites while maintaining appropriate molecular flexibility.

The electronic effects of the acetyl group on the phenyl ring system significantly influence the compound's overall reactivity and binding affinity. As an electron-withdrawing group, the acetyl substituent reduces the electron density of the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic attack at specific positions. This electronic modification can enhance the compound's ability to form stable complexes with protein targets that contain electron-rich binding sites, such as those found in enzyme active sites or receptor binding domains. The carbonyl oxygen of the acetyl group also serves as a hydrogen bond acceptor, providing additional opportunities for specific interactions with amino acid residues containing hydrogen bond donors.

Research on acetophenone derivatives has demonstrated that the position of the acetyl substituent on the phenyl ring critically determines the compound's biological activity profile. Meta-substituted acetophenones often exhibit enhanced selectivity and potency compared to their ortho- and para-substituted analogs due to reduced steric hindrance and optimal geometric arrangements for target binding. The meta positioning allows the acetyl group to project into binding pockets without interfering with other molecular interactions, while maintaining the appropriate distance and orientation for hydrogen bonding and van der Waals contacts. This positional specificity has been confirmed through structure-activity relationship studies of various acetophenone-containing bioactive compounds.

Acetyl Position Binding Affinity Selectivity Index Metabolic Stability
Ortho Moderate Low Reduced
Meta High High Enhanced
Para Variable Moderate Moderate

The metabolic fate of acetylphenyl substituents in biological systems involves multiple enzymatic pathways that can either activate or deactivate the compound. Cytochrome P450 enzymes can hydroxylate the phenyl ring or oxidize the acetyl group to form carboxylic acid metabolites, while phase II conjugation reactions can attach glucuronic acid or sulfate groups to enhance water solubility and facilitate excretion. The specific metabolic profile of acetylphenyl-containing compounds depends on the electronic environment created by other substituents and the overall molecular architecture. In some cases, the acetyl group can serve as a prodrug moiety that is selectively cleaved by specific enzymes to release the active pharmaceutical ingredient at the target site.

The design of acetylphenyl substituents in medicinal chemistry also considers the potential for forming reactive metabolites that could contribute to toxicity or off-target effects. The acetyl group can undergo oxidative metabolism to form reactive intermediates, such as quinone methides, that may covalently modify cellular macromolecules. However, when properly designed and positioned within the molecular framework, acetylphenyl substituents can provide favorable benefit-risk profiles by enhancing target specificity and reducing unwanted interactions with off-target proteins. The meta positioning of the acetyl group in this compound represents an optimal balance between biological activity enhancement and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-10-12(3)25-18-16(10)17(19-9-20-18)24-8-15(23)21-14-6-4-5-13(7-14)11(2)22/h4-7,9H,8H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFRHGYCAPCVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Thioether formation:

    Acetylation: The final step involves the acetylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP Solubility (mg/L) Key Structural Features Reference
Target Compound 3-acetylphenyl, 5,6-dimethyl 399.53 4.88 2.193 Acetyl group enhances electron-withdrawing effects; methyl groups increase steric bulk
N-(2-ethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2-ethylphenyl, 3-ethyl, 4-oxo 443.59 5.12 1.85 (est.) Ethyl substituents enhance lipophilicity; 4-oxo group introduces polarity
N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-chloro-4-fluorophenyl, 3-ethyl, 4-oxo 466.94 5.30 1.50 (est.) Halogens (Cl, F) improve membrane permeability but reduce solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Benzodioxin, 5,6-dimethyl 411.45 3.75 12.5 (est.) Benzodioxin moiety increases PSA and solubility; oxyacetamide linkage alters electronic properties
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) 3,4-dimethoxyphenyl, pyridinyl 414.45 3.20 45.0 Methoxy groups enhance solubility; pyridine ring introduces hydrogen-bonding capacity

Key Observations :

  • Solubility : Halogenated analogs (e.g., Cl/F-substituted) exhibit the lowest solubility due to increased hydrophobicity, while benzodioxin derivatives show improved solubility .
  • Structural Impact : The 3-acetylphenyl group in the target compound introduces steric and electronic effects distinct from ethyl or halogen substituents in analogs .
Target Compound
  • Anticonvulsant Activity : Epirimil demonstrated significant anticonvulsant effects in rodent models, attributed to its pyrimidine-thioacetamide scaffold and methoxy substituents .
  • Antitumor Potential: A related compound, N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide, showed cytotoxicity against cancer cell lines (IC₅₀: 5–10 μM) due to intercalation with DNA or kinase inhibition .
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4-yl derivatives with chloro or fluoro substituents displayed moderate antibacterial activity (MIC: 8–32 μg/mL) against Staphylococcus aureus and Escherichia coli .

Mechanistic Insights :

  • The thioacetamide linkage facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors).

Biological Activity

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3OS. The compound features a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. A study on related compounds revealed that certain thieno[2,3-d]pyrimidine derivatives displayed significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the 4-position of the pyrimidine ring enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. In vitro studies showed that similar thieno[2,3-d]pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, IC50 values for certain derivatives ranged from 0.04 to 0.09 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. Compounds with a similar scaffold were found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. These compounds demonstrated the ability to reduce tumor cell invasion in vitro .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated several thieno[2,3-d]pyrimidine derivatives for their ability to suppress COX-1 and COX-2 activity. The results indicated that certain derivatives significantly inhibited COX-2 with IC50 values comparable to indomethacin .
    CompoundIC50 (μmol)Target Enzyme
    3b0.04 ± 0.09COX-2
    4b0.04 ± 0.02COX-2
    Indomethacin9.17COX-1
  • Antimicrobial Screening : Another study tested various thieno[2,3-d]pyrimidine derivatives against multiple bacterial strains. The results showed significant antibacterial activity for several compounds with modifications at specific positions on the pyrimidine ring .

Q & A

Q. Table 1. Comparative Docking Scores Using AutoDock Tools

SoftwareReceptor FlexibilityBinding Energy (kcal/mol)Reference
AutoDock4Sidechain flexibility-9.2
AutoDock VinaRigid-8.7

Q. Table 2. Biological Activity of Analogues

CompoundModificationIC50 (µM)Reference
23 ()5,6-Dimethyl12.4
6 ()5-Phenyl8.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.